6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethoxy group attached to the phenyl ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an arylglyoxal in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and antiviral properties.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-Chloro-2-ethyl-N-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine: Exhibits similar structural features and biological activity.
Uniqueness
6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine stands out due to the presence of both fluorine and trifluoromethoxy groups, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C14H8F4N2O |
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Molecular Weight |
296.22 g/mol |
IUPAC Name |
6-fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F4N2O/c15-10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(5-2-9)21-14(16,17)18/h1-8H |
InChI Key |
BMGZXGSOHSDCID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)F)OC(F)(F)F |
Origin of Product |
United States |
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